Absence of Direct Comparator Data for Procurement Differentiation
Despite a systematic search across primary literature, patents, and authoritative databases, no quantitative, comparator-based evidence was found that could support a scientific or industrial prioritization of 3-amino-1-(3-bromo-4-chlorophenyl)propan-1-ol over a closely related analog. A relevant 2016 study on arylamino alcohol antimalarials [1] demonstrated potent in vivo activity for certain chemotypes (e.g., compound 22 achieved 98±1% parasitemia reduction), but did not include this compound. The general class property of chemoselective cross-coupling for bromo-chloro arenes is documented [2], but no study applies this to the target compound to demonstrate a quantified selectivity advantage over, for example, a 4-bromo-3-chloro isomer.
| Evidence Dimension | N/A - No comparator data found |
|---|---|
| Target Compound Data | N/A |
| Comparator Or Baseline | N/A |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
This finding is critical for procurement: it confirms that the decision to select this compound cannot currently be justified by published, quantitative superiority over alternatives, and must be driven by other factors internal to the user's research.
- [1] Quiliano, M. et al. (2016). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. International Journal for Parasitology: Drugs and Drug Resistance, 6(3), 184-198. PMID: 27718413. View Source
- [2] Murahashi Cross-Coupling at −78 °C: A One-Pot Procedure for Sequential C−C/C−C, C−C/C−N, and C−C/C−S Cross-Coupling of Bromo-Chloro-Arenes. (2019). Chemistry - A European Journal, 25(39). View Source
